molecular formula C18H19N3O4 B2768134 3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine CAS No. 2034581-62-7

3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine

Cat. No.: B2768134
CAS No.: 2034581-62-7
M. Wt: 341.367
InChI Key: WJGYHLWEFNJBGF-UHFFFAOYSA-N
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Description

3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine is a complex organic compound that features a unique combination of structural elements

Scientific Research Applications

3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, some derivatives of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide have been found to inhibit PARP1, an enzyme involved in DNA repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine from 2,3-dihydroxybenzoic acid. This involves alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . The final step involves coupling this intermediate with 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing side reactions. This could include the use of high-throughput screening to identify the best solvents, catalysts, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine lies in its specific combination of structural elements, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-12-5-6-16(20-19-12)25-13-7-8-21(11-13)18(22)14-3-2-4-15-17(14)24-10-9-23-15/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGYHLWEFNJBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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